1,1'-Biisoquinoline

Vue d'ensemble

Description

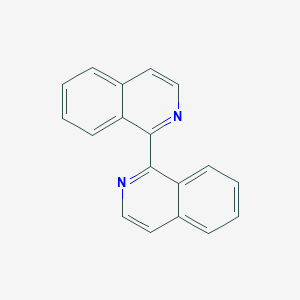

1,1’-Biisoquinoline is a heterocyclic compound belonging to the diimine family. It is characterized by two isoquinoline units connected at the 1-position. This compound is of particular interest due to its bidentate nitrogen donor properties, making it a valuable ligand in coordination and organometallic chemistry .

Applications De Recherche Scientifique

1,1’-Biisoquinoline has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

Biology: The compound’s derivatives have been explored for their potential biological activities.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: It is used in the synthesis of advanced materials and catalysts.

Mécanisme D'action

- 1,1’-Biisoquinoline is a class of bidentate nitrogen donor ligands within the heterocyclic diimine family . These ligands exhibit the phenomenon of atropisomerism , which refers to hindered rotation about the C1–C1’ bond.

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

1,1’-Biisoquinoline plays a significant role in biochemical reactions as a ligand that can coordinate with various metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through its nitrogen donor atoms. The compound forms stable complexes with transition metals, which can influence the activity of metalloenzymes. For example, 1,1’-biisoquinoline has been shown to coordinate with palladium complexes, forming optically active binuclear complexes with high chiral recognition . These interactions can affect the catalytic properties of the enzymes involved, potentially altering reaction rates and product specificity.

Cellular Effects

The effects of 1,1’-biisoquinoline on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the coordination of 1,1’-biisoquinoline with metal ions can lead to the formation of complexes that interact with cellular receptors or enzymes, thereby affecting signal transduction pathways. Additionally, the presence of 1,1’-biisoquinoline in the cellular environment can alter the expression of genes involved in metal ion homeostasis and oxidative stress responses .

Molecular Mechanism

At the molecular level, 1,1’-biisoquinoline exerts its effects through binding interactions with biomolecules. The nitrogen donor atoms of 1,1’-biisoquinoline can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymes. For example, the coordination of 1,1’-biisoquinoline with ruthenium complexes has been studied for its potential as a molecular water oxidation catalyst . These interactions can lead to changes in enzyme activity, substrate binding affinity, and overall catalytic efficiency. Additionally, 1,1’-biisoquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-biisoquinoline can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as pH, temperature, and the presence of metal ions. Over time, 1,1’-biisoquinoline may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies have shown that the presence of 1,1’-biisoquinoline can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular responses to environmental stimuli .

Dosage Effects in Animal Models

The effects of 1,1’-biisoquinoline in animal models vary with different dosages. At low doses, 1,1’-biisoquinoline may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain concentration of 1,1’-biisoquinoline is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including oxidative stress and disruption of metal ion homeostasis .

Metabolic Pathways

1,1’-Biisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by forming complexes with metal ions that are essential for enzymatic reactions. For example, 1,1’-biisoquinoline can interact with enzymes involved in redox reactions, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 1,1’-biisoquinoline is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its ability to form complexes with metal ions, which can be recognized by specific transporters. These interactions can affect the distribution of 1,1’-biisoquinoline within different cellular compartments and tissues, potentially influencing its biological activity .

Subcellular Localization

The subcellular localization of 1,1’-biisoquinoline is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of 1,1’-biisoquinoline within these compartments can influence its activity and function, including its ability to modulate enzyme activity and gene expression .

Méthodes De Préparation

1,1’-Biisoquinoline can be synthesized through several methods, including:

Ullmann Coupling Reaction: This method involves the coupling of 1-haloisoquinolines in the presence of a copper catalyst.

Diastereoselective Synthesis: Another approach involves the diastereoselective Ullmann coupling of 1-(2-iodonaphthalen-1-yl)isoquinoline, which is prepared by regioselective C-H iodination.

Analyse Des Réactions Chimiques

1,1’-Biisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert 1,1’-Biisoquinoline to partially or fully hydrogenated derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens.

Comparaison Avec Des Composés Similaires

1,1’-Biisoquinoline can be compared to other similar compounds such as:

2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.

1,10-Phenanthroline: Known for its strong metal-binding capabilities.

What sets 1,1’-Biisoquinoline apart is its unique steric interactions and non-planar geometry, which can influence the properties of the metal complexes it forms .

Activité Biologique

1,1'-Biisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound and its derivatives.

Overview of this compound

This compound belongs to a class of compounds known as isoquinolines, which are recognized for their structural versatility and biological significance. The compound exhibits a unique bicyclic structure that allows for various chemical modifications, enhancing its potential as a therapeutic agent.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of methoxy-substituted biisoquinoline compounds were synthesized and evaluated for their efficacy against triple-negative breast cancer (TNBC) cell lines. One notable derivative, DH20931, demonstrated significant growth inhibition with IC50 values ranging from 0.3 to 3.9 μM, outperforming the reference compound noscapine in both MCF7 and MDA-MB231 cell lines .

Table 1: Anticancer Activity of Biisoquinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| DH20931 | MCF7 | 1.3 | |

| DH20931 | MDA-MB231 | 3.9 | |

| Noscapine | MCF7 | 57 | |

| Noscapine | MDA-MB231 | 64 |

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity against various pathogens.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease mechanisms.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The compound may modulate signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells. For example:

- Inhibition of Growth Factor Receptors : Some studies suggest that biisoquinoline derivatives can interfere with growth factor signaling pathways, which are often dysregulated in cancer.

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions that can yield various substituted derivatives. Recent advances have focused on optimizing synthetic routes to enhance yield and selectivity. For instance:

- Ullmann Reaction : This method has been effectively utilized to synthesize biisoquinolines from isoquinolines through coupling reactions .

- Chiral Resolution : Techniques such as HPLC on chiral stationary phases have been employed to resolve racemic mixtures of biisoquinolines into their enantiomers, which may exhibit different biological activities .

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives:

- Study on TNBC : A study demonstrated that specific methoxy-substituted biisoquinolines could significantly inhibit the growth of TNBC cells compared to standard treatments .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various biisoquinoline derivatives against bacterial strains and found several compounds with notable activity.

Propriétés

IUPAC Name |

1-isoquinolin-1-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVRNAUFPUDQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318905 | |

| Record name | 1,1'-Biisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17999-93-8 | |

| Record name | NSC338038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1,1'-Biisoquinoline is C18H12N2. Its molecular weight is 256.30 g/mol.

A: this compound derivatives have been characterized by various spectroscopic methods including 1H NMR, UV-Vis, and fluorescence spectroscopy. [, , , , , , ]

A: this compound exhibits atropisomerism due to hindered rotation around the C1-C1' bond. This results in the existence of two enantiomeric forms (Δ/Λ or δ/λ). [, , , ]

A: The chirality inherent to this compound influences its coordination to metal centers, leading to the formation of diastereomeric complexes. The stereochemistry at the metal center and the biisoquinoline ligand can significantly impact the complex's properties and reactivity. [, , , , ]

A: this compound acts as a bidentate nitrogen donor ligand, forming complexes with various transition metals including ruthenium, osmium, copper, rhodium, iridium, platinum, and silver. [, , , , , , , , , , , , , ]

A: The identity of the metal center greatly affects the complex's electronic structure, spectroscopic properties, and reactivity. For example, ruthenium(II) complexes with this compound and terpyridine ligands display distinct redox properties compared to their osmium(II) counterparts. [, , ]

A: Yes, some this compound complexes have demonstrated catalytic activity. For instance, ruthenium complexes incorporating this ligand have shown potential as catalysts for water oxidation in acidic media. [] Additionally, Rh(III) complexes have been utilized in the synthesis of 1,1'-biisoquinolines through multicomponent double C–H annulations. []

A: Benzannulation, the fusion of benzene rings onto the this compound structure, can significantly alter the photophysical properties of its complexes. This modification influences the energy levels of molecular orbitals, impacting absorption and emission wavelengths. [, ]

A: Several approaches have been employed for the synthesis of 1,1'-Biisoquinolines. These include: * Ullmann coupling of 1-(2-halonaphthalen-1-yl)isoquinolines. [] * Rh(III)-catalyzed multicomponent reactions involving benzils, ammonium acetate, and alkynes. [, ] * Nickel-catalyzed homocoupling of appropriately functionalized isoquinolines. []

A: Yes, the biisoquinoline scaffold can be readily functionalized at various positions. For instance, the introduction of alkyl groups at the 8 and 8' positions is feasible. Additionally, the 4 and 4' positions can be modified with hydroxyl groups, allowing for further derivatization through etherification or esterification reactions. [, ]

A: Yes, computational studies, including density functional theory (DFT) calculations, have been utilized to investigate the electronic structure, rotational barriers, and reactivity of this compound and its metal complexes. [, , ] These calculations offer valuable insights into the factors governing the stability and reactivity of these systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.